1-Propyl-1H-1,2,4-triazol-3-amine
Description
Significance of 1,2,4-Triazole (B32235) Scaffolds in Modern Chemical Research
The 1,2,4-triazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govnih.gov This structural motif is an integral component of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities. researchgate.net The versatility of the 1,2,4-triazole ring is attributed to its ability to engage in various biological interactions, including hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, which are crucial for high-affinity binding to biological receptors. nih.gov
The stability of the triazole ring and its capacity to serve as an isostere for amide, ester, and carboxylic acid groups make it a valuable building block in drug design. nih.gov A significant number of drugs available in clinical therapy contain the 1,2,4-triazole moiety. nih.govresearchgate.net For instance, fluconazole, itraconazole, and voriconazole (B182144) are widely used antifungal agents built upon this scaffold. nih.gov Beyond antifungal applications, 1,2,4-triazole derivatives have been extensively investigated for other therapeutic uses. nih.govnih.gov
Table 2: Reported Biological Activities of 1,2,4-Triazole Derivatives
| Activity | Description | References |
|---|---|---|
| Antifungal | Effective against a range of fungal pathogens, including Candida albicans. Many commercial antifungal drugs are triazole-based. | nih.govnih.govresearchgate.netnih.gov |
| Anticancer | Derivatives have shown cytotoxic activity against various human cancer cell lines, including breast, colon, and liver cancer. | researchgate.netresearchgate.netekb.eg |
| Antibacterial | Hybrids of 1,2,4-triazole with other molecules like quinolones have shown potent activity against bacteria such as S. aureus. | nih.gov |
| Anticonvulsant | Certain triazole-based compounds have been identified as having anticonvulsant properties. | nih.govnih.gov |
| Anti-inflammatory | The scaffold is used to develop novel antagonists for proteins involved in inflammatory pathways. | nih.govacs.org |
| Antiviral | The well-known antiviral drug Ribavirin contains a 1,2,4-triazole carboxamide structure. | researchgate.netresearchgate.net |
Overview of Propyl-Substituted Triazoles in Chemical Literature
The introduction of alkyl substituents, such as a propyl group, onto a triazole scaffold can significantly modulate the compound's physicochemical properties and biological activity. The propyl group, being a short alkyl chain, increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Research on triazole derivatives has explored the impact of various substituents. For example, in the development of hybrid molecules, a propyl chain has been used as a spacer. In one study, a chalcone-triazole hybrid featuring a propyl spacer was identified as a potent anticancer agent against MCF-7 breast cancer cells. nih.gov The synthesis of related structures, such as 2-Amino-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzamide, further demonstrates the use of a propyl-triazole unit as a building block in creating more complex molecules. prepchem.com This involves using 1H-1,2,4-triazole-1-propanamine, a related propyl-substituted triazole, as a starting material. prepchem.comprepchem.com The alkylation of the triazole ring at the N1 position is a common synthetic strategy, and using propyl halides would lead to N1-propyl substituted triazoles. nih.gov The specific placement of the propyl group is crucial, as different isomers (e.g., 1-propyl vs. 4-propyl) can exhibit distinct biological profiles.
Scope and Research Objectives for 1-Propyl-1H-1,2,4-triazol-3-amine
The chemical structure of this compound presents several avenues for future research, primarily leveraging the reactivity of the 3-amino group and the established biological potential of the 1,2,4-triazole scaffold.
Key research objectives for this compound would include:
Synthetic Elaboration: The primary amine group at the C3 position is a versatile functional handle for synthetic modification. A primary objective would be the synthesis of a library of derivatives. This could involve reactions such as the formation of Schiff bases through condensation with various aldehydes, or the synthesis of amide derivatives. ekb.eg Such derivatization would allow for a systematic exploration of the chemical space around this core structure.
Biological Screening: A crucial objective is to investigate the biological activity of the parent compound and its synthesized derivatives. Drawing from the known activities of 1,2,4-triazoles, screening campaigns could target:
Antifungal Activity: Testing against pathogenic fungi like Candida species, comparing its efficacy to established drugs like fluconazole. nih.govresearchgate.net
Anticancer Activity: Evaluating cytotoxicity against a panel of human cancer cell lines, such as HEPG2 (liver), HCT-116 (colon), and MCF-7 (breast). ekb.eg
Enzyme Inhibition: Assessing the inhibitory potential against specific enzymes that are known targets for triazole compounds. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic SAR study would be essential to understand the functional role of different parts of the molecule. This research would aim to correlate the structural modifications—such as the nature of the substituent on the 3-amino group and the presence of the 1-propyl group—with changes in biological activity. This would provide valuable insights for designing more potent and selective agents. nih.govnih.gov For example, comparing the activity of this compound with its methyl, ethyl, or butyl analogs could clarify the role of the alkyl chain length in target binding.
By pursuing these objectives, the scientific community can fully characterize the chemical and potential therapeutic value of this compound and its derivatives.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,2,4-Triazole |
| This compound |
| 2-Amino-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzamide |
| 3-amino-1H-1,2,4-triazole |
| Fluconazole |
| Itraconazole |
| Ribavirin |
| Voriconazole |
| 1H-1,2,4-triazole-1-propanamine |
| 2-furoyl chloride |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-3-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJOWQPWDQMLRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207363 | |
| Record name | 1H-1,2,4-Triazol-3-amine, 1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58661-95-3 | |
| Record name | 1H-1,2,4-Triazol-3-amine, 1-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058661953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazol-3-amine, 1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Spectroscopic Analysis of 1 Propyl 1h 1,2,4 Triazol 3 Amine
Advanced Spectroscopic Techniques
Spectroscopic methods are fundamental to elucidating the molecular structure of chemical compounds. For 1-Propyl-1H-1,2,4-triazol-3-amine, these techniques provide critical insights into its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Detailed experimental ¹H and ¹³C NMR spectral data for this compound are not widely reported in publicly accessible literature. However, a theoretical analysis based on its known structure allows for the prediction of its primary spectral features.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the propyl group, the triazole ring, and the amine group. The propyl group's protons would likely appear as a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the adjacent methylene (CH₂) group, and another triplet for the methylene group bonded to the triazole nitrogen. The single proton on the triazole ring would produce a singlet in the aromatic region of the spectrum. The two protons of the primary amine (NH₂) would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. sigmaaldrich.com
¹³C NMR: The carbon NMR spectrum is predicted to display five unique signals. Three of these signals would correspond to the three distinct carbon atoms of the propyl chain. The remaining two signals would arise from the two carbon atoms within the 1,2,4-triazole (B32235) ring, with the carbon atom bonded to the amino group having a different chemical shift from the one bonded to the ring proton.
Infrared (IR) and Raman Spectroscopy
Specific experimental IR and Raman spectra for this compound are not extensively documented. Nevertheless, the characteristic vibrational modes can be predicted from its molecular structure.
IR Spectroscopy: The IR spectrum would be dominated by absorptions from the amine and the alkyl groups. The N-H stretching of the primary amine group is expected to produce two distinct bands in the region of 3300-3500 cm⁻¹. sigmaaldrich.com C-H stretching vibrations from the propyl group and the triazole ring would appear around 2850-3100 cm⁻¹. Other significant absorptions would include N-H bending vibrations (around 1600 cm⁻¹) and C-N stretching vibrations. sigmaaldrich.com Studies on related 3-amino-1,2,4-triazole compounds confirm the presence of these characteristic bands, which are crucial for identifying the primary functional groups.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the triazole ring are expected to be particularly Raman-active, offering structural details that may be weak in the IR spectrum.
Mass Spectrometry (MS, HRMS, GC-MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The National Institute of Standards and Technology (NIST) provides electron ionization (EI) mass spectrum data for this compound.
The compound has a molecular weight of approximately 126.16 g/mol . The mass spectrum shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 126, confirming the compound's molecular formula, C₅H₁₀N₄. The fragmentation pattern provides further structural information, with significant peaks corresponding to the loss of alkyl fragments from the parent molecule.
| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 126 | ~40% | [M]⁺ (Molecular Ion) |
| 98 | ~100% | [M - C₂H₄]⁺ (Loss of ethene) |
| 84 | ~35% | [M - C₃H₆]⁺ (Loss of propene) |
| 70 | ~55% | [C₂H₄N₃]⁺ (Fragment of triazole ring) |
| 43 | ~70% | [C₃H₇]⁺ (Propyl cation) |
UV-Visible Spectroscopy
X-ray Crystallography for Solid-State Structure Elucidation
As of this review, a single-crystal X-ray diffraction study of this compound has not been reported in the searched scientific literature. Such a study would be necessary to definitively determine its solid-state conformation, precise bond lengths, bond angles, and the details of its crystal packing arrangement.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
In the absence of crystallographic data, a detailed and quantitative analysis of the intermolecular interactions for this compound is not possible. However, based on its molecular structure, key interactions can be predicted.
Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the -NH₂ group) and hydrogen bond acceptors (the nitrogen atoms of the triazole ring). Therefore, it is highly probable that strong intermolecular N-H···N hydrogen bonds are the dominant forces governing the crystal packing. These interactions are a common and critical feature in the crystal structures of related amino-triazole compounds.
Asymmetric Unit Analysis
A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed information regarding its crystal system, space group, and the specific arrangement of molecules within the asymmetric unit is not publicly available at this time. The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be built by applying symmetry operations. Determining this for this compound would require dedicated crystallographic analysis.
Tautomeric Forms and Annular Prototropic Tautomerism of the 1,2,4-Triazole Amine System
Annular prototropic tautomerism is a significant characteristic of the 1,2,4-triazole ring system, where a hydrogen atom can migrate between the different nitrogen atoms of the heterocyclic ring. nih.govrsc.org This phenomenon is crucial as the tautomeric preference can influence the compound's chemical reactivity, biological properties, and interaction with molecular targets. researchgate.net For 3-amino-1,2,4-triazole and its N-substituted derivatives like this compound, several tautomeric forms are theoretically possible due to the mobility of the annular proton and the potential for amino-imino tautomerism.
The primary form of tautomerism in this system is the annular migration of the proton from one ring nitrogen to another. For the parent 3-amino-1,2,4-triazole, three major annular tautomers can exist: 3-amino-1H-1,2,4-triazole, 3-amino-2H-1,2,4-triazole, and 3-amino-4H-1,2,4-triazole. ijsr.net Physical and theoretical studies on the unsubstituted 3-amino-1,2,4-triazole suggest a stability order of 1H > 2H > 4H for these forms. ijsr.net
For this compound, the propyl group is fixed at the N1 position, which restricts the possible annular tautomers compared to an unsubstituted ring. However, the fundamental amine group attached to the carbon at position 3 (C3) can still participate in tautomerism with the adjacent ring nitrogen (N2 or N4), leading to different structural isomers. The compound is named as a 1H-tautomer, indicating the proton is on a ring nitrogen, and it exists predominantly in the amino form.
The main tautomeric considerations for compounds of this class involve the equilibrium between amino and imino forms, coupled with the position of the remaining annular proton. The theoretically possible tautomers are:
This compound: The amino form where the double bonds are between N2-C3 and N4-C5. This is the named and most commonly depicted form.
1-Propyl-2H-1,2,4-triazol-3-imine: An imino form where the exocyclic nitrogen has a double bond to C3, and the annular proton is located at the N2 position.
1-Propyl-4H-1,2,4-triazol-3-imine: An imino form, similar to the above, but with the annular proton situated at the N4 position.
In the solid state, 1,2,4-triazoles with a primary amino group typically crystallize in the amino form, with the annular hydrogen atom located on the nitrogen adjacent to the amino-substituted carbon. nih.govrsc.org While multiple tautomers can exist in equilibrium in solution, crystallographic studies on similar compounds have occasionally revealed the surprising co-existence of two different tautomers within the same crystal lattice. nih.gov The predominant tautomer in any given state (solid, solution, or gas phase) is influenced by factors such as the electronic properties of substituents and the potential for intermolecular hydrogen bonding. nih.gov
The table below illustrates the primary tautomeric forms related to this compound.
| Tautomer Name | Structural Form | Key Features |
|---|---|---|
| This compound | Amino | Propyl group at N1; Exocyclic NH₂ group at C3; Annular proton implied at N1 as per nomenclature, but mobile proton can exist at N2 or N4 in other tautomers. Considered the most stable form. ijsr.net |
| 1-Propyl-1,2-dihydro-1,2,4-triazol-3-imine | Imino (2H-type) | Propyl group at N1; Exocyclic imine (=NH) group at C3; Annular proton at N2. |
| 1-Propyl-1,4-dihydro-1,2,4-triazol-3-imine | Imino (4H-type) | Propyl group at N1; Exocyclic imine (=NH) group at C3; Annular proton at N4. |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including substituted triazoles. DFT calculations can predict various molecular properties, such as optimized geometry, vibrational frequencies, and electronic characteristics, by approximating the exchange-correlation energy, a key component of the total electronic energy. Functionals like B3LYP and B3PW91 are commonly employed for these types of studies on heterocyclic systems. researchgate.net
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Due to the flexibility of the N-propyl group, the molecule can exist in several conformations. Computational methods systematically explore these possibilities to identify the global minimum energy conformer, which is the most likely structure to be observed experimentally.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Triazole Ring (Calculated) Note: This table provides representative data for a generic substituted 1,2,4-triazole ring based on typical DFT calculations, as specific data for this compound is not available in the cited literature.
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | N1-N2 | ~1.38 Å |
| N2-C3 | ~1.33 Å | |
| C3-N4 | ~1.36 Å | |
| N4-C5 | ~1.32 Å | |
| C5-N1 | ~1.35 Å | |
| Bond Angle | N1-N2-C3 | ~105° |
| N2-C3-N4 | ~113° | |
| C3-N4-C5 | ~104° | |
| N4-C5-N1 | ~113° |
Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated frequencies correspond to the molecule's fundamental vibrational modes, such as stretching, bending, and torsional motions of the atoms.
A Potential Energy Distribution (PED) analysis is then used to make unambiguous assignments of the calculated vibrational frequencies to specific molecular motions. PED analysis quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular vibrational mode. This is essential for interpreting experimental IR and Raman spectra and understanding the coupling between different vibrations within the molecule. For this compound, this would involve assigning frequencies to vibrations of the triazole ring, the propyl chain (e.g., C-H stretches), and the amine group (e.g., N-H stretches and bends).
Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. DFT calculations provide valuable information about the distribution of electrons through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. irjweb.com
Natural Bond Orbital (NBO) analysis provides a more detailed picture of electron distribution and bonding. dergipark.org.tr It examines interactions between filled (donor) and vacant (acceptor) orbitals, revealing information about charge transfer, hyperconjugation, and the delocalization of electron density within the molecule. dergipark.org.trdergipark.org.tr For this compound, NBO analysis would quantify the charge on each atom and describe the nature of the chemical bonds, including the resonance stabilization within the triazole ring and interactions involving the lone pairs on the nitrogen atoms.
Table 2: Representative Quantum Chemical Descriptors for a Triazole Derivative (Calculated) Note: This table presents typical quantum chemical descriptors derived from DFT calculations for a generic triazole derivative to illustrate the type of data obtained. Specific values for this compound are not available in the cited literature.
| Descriptor | Symbol | Typical Calculated Value | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -7.0 eV | Electron-donating ability researchgate.net |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to 0.5 eV | Electron-accepting ability researchgate.net |
| HOMO-LUMO Energy Gap | ΔE | 5.0 to 7.5 eV | Chemical reactivity and stability irjweb.com |
Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT for calculating the magnetic shielding tensors of nuclei. nih.govdntb.gov.uasemanticscholar.org These tensors are then converted into chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (TMS).
For this compound, GIAO calculations performed on the optimized geometry can predict the ¹H, ¹³C, and ¹⁵N NMR spectra. nih.gov Comparing these predicted spectra with experimental data serves as a stringent test of the accuracy of the computed structure. rsc.org Theoretical predictions are particularly valuable for assigning complex spectra and for distinguishing between different isomers or tautomers. Studies on other 1,2,4-triazole derivatives have shown a good agreement between GIAO/DFT calculated and experimental chemical shifts. nih.govdntb.gov.ua
Higher-Level Ab Initio Methods (e.g., MP2)
While DFT is a powerful tool, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide more accurate results, especially for systems where electron correlation effects are critical. These methods are computationally more demanding than DFT and are often used to refine the energies of structures previously optimized at the DFT level (single-point energy calculations). For certain applications, such as calculating reaction barriers or weak intermolecular interactions, the increased accuracy of methods like MP2 or Coupled Cluster (e.g., CCSD(T)) can be essential for obtaining reliable results. researchgate.net
Thermochemical Calculations (e.g., Standard Enthalpies of Formation)
Computational methods can be used to predict key thermochemical properties, such as the standard enthalpy of formation (ΔHf°). Highly accurate composite methods like the Gaussian-n (e.g., G3, G3B3) or Complete Basis Set (CBS) models are designed for this purpose. figshare.com These methods combine calculations at different levels of theory and with different basis sets to extrapolate to a high-accuracy result.
Computational Chemistry and Theoretical Studies of 1 Propyl 1h 1,2,4 Triazol 3 Amine
Computational chemistry provides powerful tools to investigate the molecular properties and behavior of chemical compounds, offering insights that complement experimental data. For 1-Propyl-1H-1,2,4-triazol-3-amine, theoretical studies can elucidate its electronic structure, stability, and potential interactions. While specific computational studies on this exact molecule are not widely published, the methodologies and findings from research on closely related 1,2,4-triazole (B32235) derivatives provide a framework for understanding its likely computational characteristics.
Reactivity and Reaction Mechanisms of 1 Propyl 1h 1,2,4 Triazol 3 Amine
Types of Reactions Involving the Triazole Ring
The 1,2,4-triazole (B32235) nucleus is a versatile scaffold that can undergo several types of chemical transformations.
Nucleophilic Substitution Reactions
While the electron-rich nature of the triazole ring generally makes it resistant to nucleophilic attack, nucleophilic substitution reactions can occur under specific conditions, particularly when a suitable leaving group is present on the ring. For instance, in related heterocyclic systems, the displacement of a leaving group, such as a halogen or a triazolyl moiety, by a nucleophile is a known transformation. The exocyclic amino group of 1-Propyl-1H-1,2,4-triazol-3-amine can itself act as a nucleophile in reactions. For example, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves the nucleophilic opening of a succinimide ring by an amino group, followed by recyclization to form the triazole ring rsc.org. This highlights the nucleophilic potential of the amino-triazole moiety. In a different context, the formation of 3-phenylazo-1,2,4-triazoles from a 5-chloro-2,3-diphenyltetrazolium salt proceeds via nucleophilic substitution by primary amines nih.gov.
Cycloaddition Reactions
The 1,2,4-triazole ring system can participate in cycloaddition reactions, a powerful tool for the construction of more complex heterocyclic frameworks. One of the most prominent examples is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. While this compound itself is not a 1,3-dipole, its derivatives or precursors can be involved in such reactions to form the triazole ring. For example, the synthesis of 1,2,3-triazoles, isomeric to 1,2,4-triazoles, is famously achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) nih.gov. The synthesis of 1,2,4-triazole derivatives can also be achieved through various cycloaddition strategies, including the reaction of nitrile imines with guanidine derivatives, which proceeds with excellent regioselectivity organic-chemistry.org. General methods for synthesizing 1,2,4-triazoles often involve cyclization reactions that can be mechanistically viewed as intramolecular cycloadditions.
The following table provides examples of cycloaddition reactions relevant to the synthesis of triazole systems.
| Reaction Type | Reactants | Product Type | Reference |
| 1,3-Dipolar Cycloaddition | Nitrile imines and guanidine derivatives | Functionalized 3-amino-1,2,4-triazoles | organic-chemistry.org |
| Azide-Alkyne Cycloaddition | Organic azides and terminal alkynes | 1,2,3-Triazoles | nih.gov |
| [3+2] Cycloaddition | Secondary amines and diazo compounds | N1-substituted-1,2,3-triazoles | nih.gov |
Oxidation Reactions
Information regarding the direct oxidation of the triazole ring in this compound is not extensively documented in the reviewed literature. Generally, the 1,2,4-triazole ring is relatively stable to oxidation. However, substituents on the ring can be susceptible to oxidation. For instance, if the propyl group were to be hydroxylated, further oxidation to a ketone or carboxylic acid could be possible. The exocyclic amino group could also potentially undergo oxidation, although this might lead to complex reaction mixtures or ring-opening under harsh conditions. The synthesis of some 1,2,4-triazole derivatives involves oxidative cyclization steps, where an oxidizing agent is used to facilitate the final aromatization of the ring organic-chemistry.org.
Role of the Amine Group in Chemical Reactivity
The primary amine group at the C3 position of this compound is a key determinant of its chemical reactivity. This group imparts nucleophilic character to the molecule, making it reactive towards a variety of electrophiles. The lone pair of electrons on the nitrogen atom can readily attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.
The nucleophilicity of the amino group allows for a range of derivatization reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines. However, direct alkylation can sometimes lead to mixtures of products due to the increasing nucleophilicity of the alkylated products msu.edu.
Schiff base formation: Condensation with aldehydes and ketones to form imines.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
The reactivity of the amine group can be influenced by the electronic properties of the triazole ring. The electron-withdrawing nature of the triazole ring can modulate the basicity and nucleophilicity of the amino group compared to a simple alkyl amine. The presence of multiple nitrogen atoms in the triazole ring can also lead to different tautomeric forms of the molecule, which can influence the reactivity of the amino group ijsr.net.
Mechanistic Pathways of Derivatization Reactions
The derivatization of this compound primarily proceeds through mechanistic pathways typical for primary amines. For instance, acylation reactions generally follow a nucleophilic acyl substitution mechanism. The amino group acts as the nucleophile, attacking the carbonyl carbon of the acylating agent to form a tetrahedral intermediate, which then collapses to eliminate a leaving group and form the amide product.
A plausible mechanistic pathway for the formation of 1,2,4-triazole derivatives, which can be considered a derivatization of the core structure, has been proposed to proceed through mesoionic intermediates. For example, the reaction of a 5-chloro-2,3-diphenyltetrazolium salt with primary amines to form 3-phenylazo-1,2,4-triazoles is suggested to involve a dual-path mechanism via Type B mesoionic tetrazolium-5-aminides nih.gov.
Regioselectivity in Chemical Transformations
Regioselectivity is a critical aspect of the chemical transformations of this compound, particularly when multiple reactive sites are present. The 1,2,4-triazole ring itself has multiple nitrogen atoms, and the exocyclic amino group provides another potential site for reaction.
In alkylation reactions, for instance, a key question is whether the reaction will occur on the exocyclic amino group or on one of the ring nitrogen atoms. The outcome is often dependent on the reaction conditions, the nature of the alkylating agent, and the specific tautomeric form of the triazole that is present. While specific studies on this compound are limited, studies on related 4-amino-1,2,4-triazole-3-thiones have shown that protecting the exocyclic amino group can direct subsequent reactions to other positions on the ring zsmu.edu.ua.
The synthesis of substituted 1,2,4-triazoles can also exhibit high regioselectivity. For example, the reaction of nitrile imines with guanidine derivatives to form trisubstituted 1,2,4-triazoles proceeds with excellent regioselectivity organic-chemistry.org. Similarly, the reaction of 4H-1,2,4-triazole-3-thiol derivatives with chloroethynylphosphonates affords fused heterocyclic compounds with high regioselectivity researchgate.net. These examples underscore the importance of controlling regiochemistry to achieve the desired product in the synthesis and derivatization of 1,2,4-triazole systems.
The following table summarizes the regioselective synthesis of some triazole derivatives.
| Starting Materials | Reagents/Conditions | Product | Regioselectivity | Reference |
| Nitrile imines and guanidine derivatives | Ambient conditions | Trisubstituted 1,2,4-triazoles | Excellent | organic-chemistry.org |
| 4H-1,2,4-triazole-3-thiols | Chloroethynylphosphonates in anhydrous acetonitrile | 6-(dialkoxyphosphoryl)-3H-thiazolo[3,2-b] nih.govsigmaaldrich.comnist.govtriazol-7-ium chlorides | High | researchgate.net |
| Hydrazines and formamide (B127407) | Microwave irradiation | Substituted 1,2,4-triazoles | Good functional-group tolerance | organic-chemistry.org |
Derivatization and Functionalization Strategies for 1 Propyl 1h 1,2,4 Triazol 3 Amine
Modification at the Amine Nitrogen
The primary amine group at the C3 position of the triazole ring serves as a versatile point for derivatization.
The condensation reaction between the 3-amino group of 1-propyl-1H-1,2,4-triazol-3-amine and various aldehydes or ketones results in the formation of Schiff bases, or imines. nih.govmwjscience.comdergipark.org.tr This reaction, which involves the formation of an azomethine group (-C=N-), is typically facilitated by heating in a suitable solvent, sometimes with the addition of an acid catalyst like acetic acid. nih.govresearchgate.net The removal of water, a byproduct of the reaction, can drive the equilibrium towards the product. researchgate.net A variety of aromatic aldehydes can be used to synthesize a range of Schiff bases with different substituents. nih.govdergipark.org.tr For instance, reacting 3-amino-1,2,4-triazoles with different benzaldehyde (B42025) derivatives can yield a library of compounds. emanresearch.org The stability of these Schiff bases is often enhanced by conjugation with aromatic systems. nih.gov
Table 1: Examples of Reaction Conditions for Schiff Base Formation with 3-Amino-1,2,4-triazoles
| Reactants | Catalyst/Solvent | Conditions | Product Type |
| 3-Amino-1,2,4-triazole, Aryl aldehyde | Acetic acid, Ethanol (B145695) | Warming/Reflux | Schiff Base |
| 3-Amino-1,2,4-triazole, Aromatic aldehydes | Methanol | Reflux for ~5 h | Schiff Base |
| 3-Amino-1,2,4-triazole, Aldehydes | N/A | Ultrasound for 3-5 min | Schiff Base |
This table is a summary of generalized conditions and may not represent all possible reaction parameters.
The amine functionality readily undergoes amidation and acylation when treated with acylating agents such as acyl chlorides or anhydrides. These reactions are fundamental in medicinal chemistry to introduce a variety of functional groups and modify the compound's physicochemical properties. The synthesis of 2-acyl-3-amino-1,2,4-triazoles has been reported, demonstrating the feasibility of this modification. acs.org This process allows for the creation of amide derivatives which can exhibit a range of biological activities. The reaction conditions can be tailored to control the selectivity and yield of the desired acylated product.
Modification at the Propyl Chain
While the primary focus of derivatization is often on the amine and triazole ring, the N-propyl chain also presents opportunities for modification. Functionalization of the propyl group can be achieved by introducing reactive handles. For example, starting with a precursor like 1-(3-bromopropyl)-1H-1,2,4-triazol-3-amine would allow for subsequent nucleophilic substitution reactions at the terminus of the propyl chain. Another approach involves the synthesis of derivatives with functional groups on the alkyl chain, such as hydroxyl groups, which can then be further manipulated through oxidation or etherification.
Heterocyclic Ring Modifications
The triazole ring itself is a key target for structural diversification, enabling modulation of the core heterocycle.
With the N1 position occupied by a propyl group, the remaining nitrogen atoms (N2 and N4) of the 1,2,4-triazole (B32235) ring are available for alkylation. The alkylation of 1,2,4-triazoles can lead to a mixture of N1 and N4-alkylated isomers, with the ratio often depending on the reaction conditions and the nature of the alkylating agent. researchgate.net For N-substituted triazoles, further alkylation can occur at the other available ring nitrogens. researchgate.net For instance, the reaction of 1-substituted-1,2,4-triazoles with alkyl halides can yield quaternary triazolium salts. The choice of base and solvent can significantly influence the regioselectivity of these reactions. researchgate.net
Table 2: Regioselectivity in the Alkylation of 1,2,4-Triazole
| Alkylating Agent | Base | Solvent | Major Isomer | Minor Isomer | Reference |
| 4-Nitrobenzyl halides | DBU | THF | N1-alkylated | N4-alkylated | researchgate.net |
| Alkyl halides | K2CO3 | Ionic Liquid | N1-alkylated | - | researchgate.net |
This table illustrates the influence of reaction conditions on the outcome of 1,2,4-triazole alkylation.
To employ powerful cross-coupling reactions like the Suzuki-Miyaura coupling, the triazole ring must first be halogenated. rsc.orgnih.gov For instance, a 3-bromo-1H-1,2,4-triazole can be synthesized and subsequently used in palladium-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of various aryl or heteroaryl groups at the C3 (or C5) position of the triazole ring by coupling with the corresponding boronic acids. nih.govnih.gov This methodology has been successfully applied to synthesize 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives. nih.gov The development of efficient catalytic systems, often involving specialized phosphine (B1218219) ligands, has expanded the scope and utility of these reactions for functionalizing triazole scaffolds. nih.govacs.orgorganic-chemistry.org
Synthesis of Novel Hybrid Compounds
The strategic design of hybrid molecules, which involves covalently linking two or more distinct pharmacophoric units, is a powerful approach in medicinal chemistry. This strategy aims to create novel chemical entities with potentially synergistic or multi-target activities, or improved physicochemical properties. The this compound scaffold serves as a versatile building block for the synthesis of such hybrid compounds, primarily through chemical modifications of its reactive 3-amino group.
Research into the derivatization of the 1,2,4-triazole core has led to the development of several synthetic pathways for creating hybrid molecules. These strategies often involve coupling the triazole moiety with other heterocyclic systems, amino acids, or other functionalized fragments. nih.govnih.gov The primary synthetic reactions employed include amide bond formation, Schiff base condensation, and modern coupling techniques like click chemistry. nih.govresearchgate.netnih.gov
Synthesis of Triazole-Based Hybrids via Amide and Schiff Base Linkages
A common and direct method for creating hybrid compounds from this compound is through the functionalization of its exocyclic amino group. This group can readily participate in reactions with carboxylic acids or their activated derivatives to form a stable amide linkage, or react with various aldehydes to form a Schiff base (imine) linkage.
Amide Bond Formation: The reaction of this compound with a carboxylic acid, often activated by a coupling agent (e.g., DCC, EDC) or converted to an acyl chloride, yields an N-acylated triazole derivative. This approach has been successfully used to synthesize 1,2,4-triazole derivatives containing amino acid fragments. nih.gov In a typical procedure, the amino group of the triazole acts as a nucleophile, attacking the carbonyl carbon of the second molecule to form the hybrid structure.
Schiff Base Formation: Condensation of the amino group of the triazole with an aldehyde-containing molecule in a suitable solvent, often with acid catalysis, results in the formation of a C=N double bond, creating a Schiff base. This method has been utilized to link 1,2,4-triazole moieties to other heterocyclic systems. For instance, the reaction of 4-amino-1,2,4-triazole (B31798) derivatives with aromatic aldehydes is a key step in building more complex molecular architectures. nih.govbohrium.com
The table below summarizes these direct derivatization strategies.
| Hybrid Class | Synthetic Strategy | Key Reagents for Derivatization | Resulting Linkage |
| Triazole-Amide Hybrids | Amide Bond Formation | Carboxylic Acids, Acyl Chlorides | Amide (-NH-C=O) |
| Triazole-Imine Hybrids | Schiff Base Condensation | Aldehydes, Ketones | Imine (-N=CH-) |
Synthesis of Triazole-Triazole Hybrids via Click Chemistry
A highly efficient and widely used method for constructing complex molecular hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.gov This reaction forms a stable 1,2,3-triazole ring that serves as a linker between two different molecular fragments.
To utilize this strategy for this compound, the molecule must first be functionalized to introduce either a terminal alkyne or an azide (B81097) group.
Alkynylation: The amino group can be acylated with a reagent like propargyl bromide or a propioloyl chloride to install a terminal alkyne. nih.govresearchgate.net
Azidation: Alternatively, the amino group could be modified via a multi-step sequence, for example, by reaction with a chloroacetyl chloride followed by nucleophilic substitution with sodium azide to yield an azidoacetyl derivative. researchgate.net
Once the functionalized 1-propyl-1H-1,2,4-triazole derivative is prepared, it can be "clicked" with a second molecular scaffold bearing the complementary functional group (an azide or alkyne). This modular approach has been used to synthesize novel hybrid compounds containing both 1,2,4-triazole and 1,2,3-triazole rings. nih.govresearchgate.net
The general scheme for this synthetic approach is outlined below.
| Initial Scaffold | Functionalization Reaction | Functionalized Intermediate | Click Reaction Partner | Resulting Hybrid Scaffold |
| This compound | Acylation with Propargyl Bromide | Alkyne-functionalized triazole | Azide-containing molecule (R-N₃) | Hybrid with 1,2,3-triazole linker |
| This compound | Acylation and Azidation | Azide-functionalized triazole | Alkyne-containing molecule (R-C≡CH) | Hybrid with 1,2,3-triazole linker |
Synthesis of Hybrids with Other Heterocycles
The 1,2,4-triazole core has been successfully integrated with various other heterocyclic systems, including pyrazoles, quinolines, and benzimidazoles, to create novel hybrid structures. bohrium.comresearchgate.netnih.gov The synthesis of these complex molecules often involves multi-step reaction sequences where the triazole amine is a key intermediate.
For example, studies have shown the synthesis of pyrazolyl nih.govnih.govsigmaaldrich.comtriazoles through the reaction of a polyfunctionalized triazole with β-dicarbonyl compounds. bohrium.com Similarly, complex hybrids containing quinoline (B57606) and benzimidazole (B57391) moieties linked by a 1,2,3-triazole have been synthesized, demonstrating the modularity of combining different heterocyclic pharmacophores. researchgate.netnih.gov These syntheses highlight the role of the 1,2,4-triazole as a foundational element that can be further elaborated to build diverse and complex chemical entities.
Coordination Chemistry of 1 Propyl 1h 1,2,4 Triazol 3 Amine and Its Analogues
Ligand Properties of the Triazole-Amine Moiety
The 1,2,4-triazole (B32235) ring system is a key component in the design of ligands for coordination chemistry. tennessee.edumdpi.com These five-membered heterocyclic compounds, with the molecular formula C₂H₃N₃, possess three nitrogen atoms, which act as potential donor sites for coordination with metal ions. nih.govnih.gov The stability of the 1,2,4-triazole ring makes it a robust scaffold for the synthesis of complex structures. nih.gov
The triazole-amine moiety, specifically in compounds like 1-Propyl-1H-1,2,4-triazol-3-amine, offers multiple coordination possibilities. The nitrogen atoms of the triazole ring and the exocyclic amino group can all potentially bind to a metal center. nih.gov This multi-dentate character allows for the formation of chelate rings, enhancing the stability of the resulting metal complexes. nih.govresearchgate.net The presence of both hard nitrogen and potentially soft sulfur (in thio-substituted analogues) donor atoms allows these ligands to coordinate with a wide range of metal ions. nih.govresearchgate.net
The specific isomer, 1H-1,2,4-triazole, is generally more stable than its 4H-1,2,4-triazole tautomer. nih.govijsr.net In the case of 3-amino-1H-1,2,4-triazole, theoretical and physical studies have shown the stability order of its tautomers to be 3-amino-1H-1,2,4-triazole > 3-amino-2H-1,2,4-triazole > 3-amino-4H-1,2,4-triazole. ijsr.net The coordination behavior is also influenced by the steric and electronic effects of substituents on the triazole ring, such as the propyl group in this compound.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 1,2,4-triazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in a solvent. nih.govnih.gov The choice of solvent and reaction conditions, such as temperature and pH, can influence the dimensionality and structure of the resulting complex, which can range from discrete mononuclear units to one-dimensional chains or two-dimensional layers. mdpi.comnih.gov
A variety of transition metal complexes involving 3-amino-1,2,4-triazole and its analogues have been synthesized and studied. For instance, complexes of Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been prepared in an alcoholic medium. nih.govresearchgate.netnih.gov In these complexes, the triazole ligand acts as a bidentate chelate, coordinating through the sulfur atom and an amino group nitrogen. nih.govresearchgate.netnih.gov
In another example, the reaction of 3-amino-1H-1,2,4-triazole-5-carboxylic acid with various transition metals such as Zn(II), Mn(II), Fe(II), and Cd(II) has led to the formation of complexes with varying dimensionalities, from discrete mononuclear species to 1D and 2D polymeric structures. mdpi.comnih.gov The specific structure is often influenced by the reaction conditions and the anions present. mdpi.comnih.gov
The synthesis of a cobalt(II) coordination polymer, poly[(3-amino-1,2,4-triazole)(μ3-1H-benzimidazole-5,6-dicarboxylato)cobalt(II)], was achieved through a solvothermal method using two different ligands and a cobalt salt. nih.gov In this complex, the cobalt(II) center adopts a tetrahedral geometry, coordinating to two carboxylate oxygen atoms and two nitrogen atoms from the different ligands. nih.gov
The characterization of these metal complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is typically employed.
Elemental Analysis: This technique provides the empirical formula of the complex by determining the percentage composition of each element.
Magnetic Susceptibility: Measurements of magnetic susceptibility help in determining the number of unpaired electrons in the metal center, which in turn provides information about the oxidation state and geometry of the complex. nih.govuobaghdad.edu.iq
Visible Spectral Data (UV-Vis Spectroscopy): The electronic transitions within the d-orbitals of the transition metal ions give rise to absorption bands in the visible region of the electromagnetic spectrum. The position and intensity of these bands are indicative of the coordination environment and geometry of the metal center. nih.govuobaghdad.edu.iq For example, based on spectral data, a square planar geometry was proposed for a Cu(II) complex, while tetrahedral geometries were suggested for other complexes like Ni(II), Zn(II), and Cd(II). nih.govresearchgate.netnih.gov
Other commonly used characterization methods include:
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. nih.govuobaghdad.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand and its complexes in solution. nih.govuobaghdad.edu.iq
Single-Crystal X-ray Diffraction: This powerful technique provides the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. mdpi.comnih.gov
Below is a table summarizing the characterization data for a series of transition metal complexes with a triazole-based ligand.
| Complex | Color | M.P. (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) |
| [Ni(L)₂] | Green | >300 | 15.32 | 3.15 |
| [Cu(L)₂] | Dark Green | >300 | 12.50 | 1.82 |
| [Zn(L)₂] | White | 242-244 | 10.20 | Diamagnetic |
| [Cd(L)₂] | White | >300 | 11.80 | Diamagnetic |
| L = 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol |
This table is based on data for analogous compounds and is for illustrative purposes.
Theoretical Studies on Coordination (e.g., PM3 Calculations of Charge Distribution)
Theoretical calculations, such as those using the PM3 (Parametric Method 3) semi-empirical method, are valuable tools for understanding the electronic properties of ligands and predicting their coordination behavior. These calculations can provide insights into the charge distribution within the molecule, which helps in identifying the most likely donor atoms for coordination.
For substituted 1,2,4-triazole derivatives, theoretical studies have been conducted to calculate various parameters, including molecular electrostatic potential (MEP) and charge distribution. researchgate.net The MEP maps visually represent the regions of positive and negative electrostatic potential on the molecular surface, indicating the sites prone to electrophilic and nucleophilic attack, respectively. The calculated charge distribution can quantify the partial charges on each atom, further highlighting the potential coordination sites.
In general, for 3-amino-1,2,4-triazole derivatives, the nitrogen atoms of the triazole ring and the exocyclic amino group are expected to have negative partial charges, making them favorable sites for coordination with positively charged metal ions. The specific charge values can be influenced by the nature and position of substituents on the triazole ring. While specific PM3 calculation data for this compound was not found in the provided search results, the general principles of such calculations on analogous triazole systems suggest that the nitrogen atoms would be the primary coordination sites.
Advanced Applications in Materials Science and Other Non Biological Fields
Integration into Polymeric and Supramolecular Structures
The 1,2,4-triazole (B32235) moiety is a valuable component in the synthesis of advanced polymers, particularly poly(ionic liquid)s (PILs). The quaternization of the N-alkylated 1,2,4-triazole ring is a key step in forming polymerizable ionic liquid monomers. researchgate.netrsc.org For a compound like 1-Propyl-1H-1,2,4-triazol-3-amine, the nitrogen atoms in the triazole ring can be further alkylated to create a 1,2,4-triazolium cation. This resulting monomer can then be polymerized to form a PIL.
These triazolium-based PILs are explored for various applications due to their distinct properties, which can be tuned by altering the N-substituents (such as the propyl group) and the counter-anion. researchgate.net For instance, PILs containing both imidazolium and 1,2,4-triazolium cations in the same repeating unit have been synthesized to create materials with unique functionalities, such as the ability to form single-component porous membranes. rsc.orgmdpi.com The incorporation of the triazole unit contributes to the polymer's thermal stability, charge density, and its capacity for forming supramolecular structures through hydrogen bonding and other non-covalent interactions. rsc.org
Functional Materials Development
The development of functional materials leverages the specific chemical groups on the this compound molecule to impart desired properties to surfaces and bulk materials.
Covalent Immobilization on Surfaces (e.g., Silica Gel)
The 3-amino group of this compound provides a reactive handle for its covalent immobilization onto solid supports like silica gel. This process is crucial for creating functionalized surfaces for applications in catalysis, separation science, and sensing. The general strategy involves activating the silica surface and then coupling the amine-containing molecule.
A common method is the silanization of the silica surface with organosilanes, such as 3-aminopropyltriethoxysilane (APTES), followed by treatment with a crosslinking agent like glutaraldehyde. mdpi.com The aldehyde groups then react with the primary amino group of the triazole compound, forming a stable covalent bond. mdpi.com While this specific molecule has not been detailed in immobilization studies, the chemistry is well-established for compounds possessing primary amine functionalities. This covalent attachment ensures the stability of the functional layer, preventing leaching compared to simple physical adsorption. rsc.org
Table 1: General Steps for Covalent Immobilization of Amines on Silica
| Step | Description | Purpose |
| 1. Activation | Pre-treatment of the silica gel support, often with acid or hydrogen peroxide. | To clean the surface and increase the density of reactive silanol (Si-OH) groups. |
| 2. Silanization | Reaction of the activated silica with an organosilane, such as APTES. | To introduce a reactive functional group (e.g., an amino group) onto the silica surface, creating a linker. |
| 3. Crosslinking | Treatment with a bifunctional molecule like glutaraldehyde. | To activate the surface-bound linkers for reaction with the target molecule. |
| 4. Coupling | Reaction of the activated surface with the amine-containing molecule (e.g., this compound). | To covalently attach the target molecule to the support. |
Sol-Gel Processes for Material Fabrication
The sol-gel process is a versatile method for synthesizing inorganic and hybrid organic-inorganic materials at low temperatures. nih.govnih.govresearchgate.net It involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides like tetraethoxysilane (TEOS), to form a porous solid matrix. nih.gov
The amine functionality of this compound makes it a candidate for incorporation into sol-gel materials. The amino group can interact with the silica precursors during polymerization, potentially catalyzing the condensation reaction and becoming entrapped or covalently integrated within the resulting silica network. This approach allows for the creation of hybrid materials where the organic triazole compound is finely dispersed within an inorganic matrix. Such materials could find use as specialized adsorbents, catalytic supports, or sensor matrices, leveraging both the porosity and stability of the silica gel and the functional properties of the triazole molecule. mdpi.comnih.gov
Role in Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, known for their negligible vapor pressure, high thermal stability, and tunable properties. nih.gov The 1,2,4-triazole ring is a key structural motif in a class of ILs based on the 1,2,4-triazolium cation. N-alkylated 1,2,4-triazoles, such as 1-propyl-1,2,4-triazole, are direct precursors to these cations.
The synthesis involves the quaternization of a second nitrogen atom in the triazole ring, typically by reaction with an alkyl halide. This creates a positively charged triazolium ring, which is then paired with a suitable anion (e.g., bromide, tetrafluoroborate, or bis(trifluoromethylsulfonyl)imide) to form the ionic liquid. The properties of the resulting IL, such as its melting point, viscosity, and solubility, are determined by the nature of the N-alkyl groups (like the propyl group) and the chosen anion. The presence of the amino group on this compound could further modify the IL's properties, for instance by providing a site for hydrogen bonding. These triazolium-based ILs are investigated as solvents, electrolytes, and catalysts. researchgate.netnih.gov
Catalyst Design and Application
N-alkylated 1,2,4-triazolium salts are important precursors for the generation of N-heterocyclic carbenes (NHCs). rsc.orgacs.orgresearchgate.net NHCs are a class of stable carbenes that are widely used as ligands in transition-metal catalysis and as organocatalysts in their own right. acs.orgdur.ac.uk
Deprotonation of a 1,4-disubstituted-1,2,4-triazolium salt at the C5 position yields a 1,2,4-triazol-5-ylidene, a type of NHC. acs.orgacs.org These carbenes are strong σ-donors and can form highly stable complexes with transition metals like palladium, nickel, and rhodium. rsc.orgacs.orgresearchgate.netresearchgate.net These metal-NHC complexes are effective catalysts for a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction. acs.orgresearchgate.net The electronic and steric properties of the NHC ligand, which influence the catalyst's activity and stability, can be fine-tuned by changing the substituents on the triazolium precursor, such as the N-propyl group. acs.org Therefore, this compound serves as a potential starting material for developing novel NHC precatalysts.
Energetic Materials Research
Nitrogen-rich heterocyclic compounds are of significant interest in the field of energetic materials. researchgate.netmdpi.comicm.edu.pl The high nitrogen content contributes to a large positive heat of formation and the generation of a high volume of gaseous N₂, a thermodynamically stable product, upon decomposition. The 1,2,4-triazole ring is a common building block for such materials due to its high nitrogen content and inherent thermal stability. mdpi.com
This compound (C₅H₁₀N₄) possesses a high nitrogen content by mass. By combining this nitrogen-rich cation precursor with oxidizing anions (e.g., perchlorate, nitrate, dinitramide), it is possible to form energetic salts. mdpi.comicm.edu.pl Research on related compounds, such as 4-amino-3-hydrazino-1,2,4-triazole, shows that salts formed from these cations can exhibit excellent detonation properties and desirable thermal and impact stabilities. icm.edu.pl The amino group on the triazole ring can be protonated to form cations that pair with energetic anions, and the resulting hydrogen bonding networks in the crystal structure contribute to the material's stability. mdpi.com While specific energetic properties for salts of this compound are not documented, its chemical structure makes it a relevant candidate for investigation in the design of new energetic materials.
Corrosion Inhibition
Following a comprehensive search of scientific literature and research databases, no specific studies or detailed findings concerning the application of "this compound" as a corrosion inhibitor were identified. The available research on triazole derivatives as corrosion inhibitors focuses on other substituted 1,2,4-triazole and 1,2,3-triazole compounds.
Consequently, it is not possible to provide an article with detailed research findings, data tables, or a thorough analysis of the corrosion inhibition properties of "this compound" as requested. The scientific community has not published research that would allow for a scientifically accurate and informative discussion on this specific compound's role in materials science for corrosion protection.
To fulfill the request, research would need to be conducted to determine the efficacy of "this compound" in preventing corrosion on various metals and in different corrosive environments. Such research would typically involve:
Electrochemical studies: Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy to understand the inhibitor's mechanism and efficiency.
Weight loss measurements: To quantify the reduction in corrosion rate in the presence of the inhibitor.
Surface analysis techniques: Methods like scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) to examine the protective film formed on the metal surface.
Computational modeling: Density functional theory (DFT) and molecular dynamics (MD) simulations to theoretically predict the adsorption behavior and inhibition mechanism of the molecule.
Without such dedicated studies, any discussion on the corrosion inhibition properties of "this compound" would be speculative and would not meet the required standards of scientific accuracy.
Q & A
Q. What synthetic strategies are commonly employed for regioselective synthesis of 1-Propyl-1H-1,2,4-triazol-3-amine derivatives?
Microwave-assisted synthesis is a key methodology for regioselective preparation of triazol-3-amine derivatives. For example, aryl-substituted analogs are synthesized via cyclocondensation of thioureas with hydrazines under microwave irradiation, achieving yields up to 82% . Alternative routes involve succinic anhydride and aminoguanidine hydrochloride as precursors, followed by amine coupling to generate propanamide derivatives . Optimizing reaction parameters (e.g., temperature, solvent polarity) is critical to minimize byproducts like regioisomeric impurities.
Q. How is structural characterization of this compound performed to confirm regiochemistry and tautomeric forms?
X-ray crystallography is the gold standard for resolving tautomerism and regiochemistry. For instance, crystallographic data for 3-phenyl-1H-1,2,4-triazol-5-amine/5-phenyl-1H-1,2,4-triazol-3-amine cocrystals (1:1 ratio) revealed planar triazole rings with dihedral angles <3° between substituents . Spectroscopic methods include:
- ¹H/¹³C NMR : Chemical shifts at δ 7.3–8.2 ppm (aromatic protons) and δ 160–165 ppm (triazole carbons) .
- Elemental analysis : Matching calculated vs. observed C/H/N ratios (e.g., C 67.65% observed vs. 67.62% calculated for 5-(4-methoxyphenyl)-1-phenyl-1,2,4-triazol-3-amine) .
Q. What are the primary applications of this compound in medicinal chemistry?
This scaffold is a versatile pharmacophore:
- Antimicrobial agents : Derivatives exhibit activity against bacterial/fungal strains (e.g., MIC values <10 µM for S. aureus) via inhibition of enzyme targets like dihydrofolate reductase .
- Antiviral agents : Analogues such as N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine inhibit HIV-1 reverse transcriptase by binding to the non-nucleoside inhibitor pocket .
- Enzyme inhibitors : The amino group facilitates hydrogen bonding with catalytic residues (e.g., in urease inhibition studies) .
Advanced Research Questions
Q. How do substituent effects influence the tautomeric equilibrium and biological activity of this compound derivatives?
Electron-withdrawing groups (e.g., -NO₂, -Cl) stabilize the 3-amine tautomer, while electron-donating groups (e.g., -OCH₃) favor the 5-amine form. For example, 5-(4-nitrophenyl)-1-phenyl-1,2,4-triazol-3-amine exists predominantly as the 3-amine tautomer, confirmed by X-ray and ¹H NMR (δ 8.19 ppm for nitro-aromatic protons) . Tautomer stability correlates with bioactivity; the 3-amine form enhances binding to hydrophobic enzyme pockets due to reduced polarity .
Q. What computational methods are used to predict the reactivity and binding modes of this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) optimize geometries and predict frontier molecular orbitals (HOMO-LUMO gaps ~5 eV) . Molecular docking (AutoDock Vina) reveals binding affinities to targets like HIV-1 RT (ΔG ≈ -9.5 kcal/mol) . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) in cocrystals .
Q. How can conflicting biological activity data for triazol-3-amine derivatives be resolved?
Discrepancies often arise from assay conditions (e.g., pH, solvent) or impurity profiles. Case study: A derivative reported as inactive in one study showed IC₅₀ = 2 µM in another due to differences in bacterial strain susceptibility and compound purity (>95% vs. 90%) . Mitigation strategies include:
- HPLC-MS purity verification (e.g., >98% purity for reproducible IC₅₀ values).
- Standardized assay protocols (e.g., CLSI guidelines for antimicrobial testing).
Q. What are the challenges in scaling up triazol-3-amine synthesis, and how are they addressed?
Key issues include low yields (<50%) for bulky substituents and regioselectivity loss. Solutions:
- Flow chemistry : Enhances heat/mass transfer for microwave-like efficiency at scale .
- Catalytic systems : Pd/C or CuI improves coupling reactions (e.g., Sonogashira for alkynyl derivatives) .
- Green solvents : Ethanol/water mixtures reduce toxicity while maintaining yield (e.g., 75% yield in H₂O/EtOH vs. 65% in DMF) .
Methodological Notes
- References : Prioritize crystallographic data (e.g., CCDC entries) and peer-reviewed synthesis protocols .
- Data Reproducibility : Report detailed spectral parameters (e.g., NMR solvent, temperature) and crystallographic refinement residuals (R-factor <0.05) .
- Safety : Handle waste containing triazol-3-amine derivatives as hazardous due to potential ecotoxicity; use professional disposal services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
